molecular formula C16H16ClNO5S B2447399 [(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 1241157-85-6

[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate

Cat. No.: B2447399
CAS No.: 1241157-85-6
M. Wt: 369.82
InChI Key: CKGVMMNOLAFFHV-UHFFFAOYSA-N
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Description

[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-9-4-5-14(24-9)16(20)23-8-15(19)18-11-6-10(17)12(21-2)7-13(11)22-3/h4-7H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGVMMNOLAFFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: 5-Chloro-2,4-dimethoxyaniline and 5-methylthiophene-2-carboxylic acid.

    Step 1: Formation of an amide bond between 5-chloro-2,4-dimethoxyaniline and an activated ester of 5-methylthiophene-2-carboxylic acid.

    Step 2: Oxidation of the intermediate to introduce the oxoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the thiophene ring.

    Reduction: Reduction reactions can target the nitro group if present in derivatives of the compound.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) are typical.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Studied for its interactions with biological targets.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of [(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic and heterocyclic structures allow it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
  • **2-((5-Bromo-2,4-dimethoxyphenyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate
  • **2-((5-Chloro-2,4-dimethoxyphenyl)amino)-2-oxoethyl 5-ethylthiophene-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions.

Biological Activity

[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A chloro-substituted phenyl ring
  • A carbamoyl group
  • A methylthiophene moiety

This unique arrangement contributes to its biological properties and interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity . For instance, derivatives of thiophene have been shown to selectively inhibit the proliferation of various tumor cell lines, including leukemia and prostate cancer cells. The selectivity index for some related compounds has been reported as high as 100-144, indicating a strong preference for targeting specific cancer cells while sparing normal cells .

The mechanism through which this compound exerts its effects may involve:

  • Enzyme Inhibition : It may inhibit specific kinases or proteases involved in cancer cell signaling pathways.
  • Cell Cycle Disruption : The compound could induce apoptosis in cancer cells by disrupting their normal cell cycle progression.

Antimicrobial Activity

In addition to anticancer properties, there is growing evidence of antimicrobial activity associated with this class of compounds. They have been investigated for their potential to combat bacterial infections, particularly those resistant to conventional antibiotics. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Study 1: Anticancer Efficacy

A study evaluated the efficacy of a related compound in inhibiting human T-lymphoma cells. The results showed:

  • IC50 Values : The compound demonstrated an IC50 value of 0.90 μM against CEM lymphoma cells, indicating potent activity.
  • Selectivity : The selectivity index compared to HeLa cells was substantial, highlighting its potential as a targeted cancer therapy .

Study 2: Antimicrobial Testing

Another research effort focused on testing the antimicrobial properties against several bacterial strains. The compound exhibited:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism Insights : Preliminary studies suggested that the compound disrupts bacterial cell wall synthesis.

Data Summary Table

Biological ActivityIC50 (μM)Selectivity IndexTarget Cells
Anticancer (CEM)0.90~43T-lymphoma
AntimicrobialVariesN/AVarious Bacteria

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